1-(5-Chlorothien-2-yl)ethanamine

Lipophilicity ADME Prediction Medicinal Chemistry

1‑(5‑Chlorothien‑2‑yl)ethanamine (CAS 214759‑44‑1) is a heterocyclic primary amine consisting of a 5‑chloro‑substituted thiophene ring bearing a chiral 1‑aminoethyl side‑chain (MF C₆H₈ClNS, MW 161.65 g mol⁻¹) [REFS‑1]. The molecule is supplied as a racemic mixture with typical purities of 95–98 % [REFS‑2].

Molecular Formula C6H8ClNS
Molecular Weight 161.65 g/mol
CAS No. 214759-44-1
Cat. No. B1308622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chlorothien-2-yl)ethanamine
CAS214759-44-1
Molecular FormulaC6H8ClNS
Molecular Weight161.65 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)Cl)N
InChIInChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
InChIKeyPOVBCAPIAGIBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chlorothien-2-yl)ethanamine (CAS 214759‑44‑1) — Procurement‑Grade Physicochemical and Synthetic‑Route Overview


1‑(5‑Chlorothien‑2‑yl)ethanamine (CAS 214759‑44‑1) is a heterocyclic primary amine consisting of a 5‑chloro‑substituted thiophene ring bearing a chiral 1‑aminoethyl side‑chain (MF C₆H₈ClNS, MW 161.65 g mol⁻¹) [REFS‑1]. The molecule is supplied as a racemic mixture with typical purities of 95–98 % [REFS‑2]. Its key computed physicochemical descriptors include an ACD/LogP of 1.76, a boiling point of 218.3 ± 25.0 °C, a density of 1.3 ± 0.1 g cm⁻³, and a topological polar surface area of 54 Ų [REFS‑1]. The compound is predominantly employed as a versatile chiral amine building block in medicinal‑chemistry campaigns, particularly for reductive‑amination‑based library synthesis and the construction of thiophene‑containing pharmacophores [REFS‑3].

Why 1‑(5‑Chlorothien‑2‑yl)ethanamine Cannot Be Replaced by Unsubstituted, 5‑Fluoro, 5‑Bromo or Homologous Aminomethyl Analogs — A Procurement‑Risk Perspective


The 5‑chloro substituent on the thiophene ring is not a passive‑structural element; it profoundly modulates the amine’s lipophilicity, basicity, and steric profile [REFS‑1]. Compared with the unsubstituted 1‑(thiophen‑2‑yl)ethanamine (LogP ≈ 1.05), the chlorine atom raises the predicted LogP to 1.76, a shift that alters membrane‑permeability predictions and chromatographic behaviour during purification [REFS‑2]. The 5‑bromo analogue (b.p. 254.6 °C, density 1.56 g cm⁻³) is appreciably heavier and less volatile, complicating distillative work‑up while increasing the risk of unwanted heavy‑atom effects in biological assays [REFS‑3]. The 5‑fluoro congener (b.p. ~ 194 °C) is more volatile and less lipophilic, which can reduce retention on reversed‑phase columns and alter metabolic stability [REFS‑4]. Even the homologous 1‑(5‑chlorothiophen‑2‑yl)methanamine (primary amine with one fewer methylene unit; LogP ≈ 1.50–1.78) exhibits a different spatial orientation of the amine group, leading to divergent SAR outcomes when used as a scaffold in medicinal‑chemistry programmes [REFS‑5]. These quantifiable physicochemical divergences mean that swapping the titled compound for a close analog without re‑optimising reaction conditions, purification protocols, or SAR models introduces significant procurement‑driven risk in both discovery and scale‑up settings.

Quantitative Differentiation Evidence for 1‑(5‑Chlorothien‑2‑yl)ethanamine Against Its Closest Structural Analogs


LogP Increase Over the Unsubstituted Parent Enables Predictable Chromatographic Retention and Membrane‑Permeability Modelling

The ACD/LogP of 1‑(5‑chlorothien‑2‑yl)ethanamine is predicted to be 1.76, whereas the experimentally determined logP of the unsubstituted 1‑(thiophen‑2‑yl)ethanamine is 1.05, yielding a ΔLogP of +0.71 [REFS‑1]. This increase, attributable to the chlorine atom, corresponds to a roughly five‑fold enhancement in octanol–water partition coefficient, which directly influences reversed‑phase HPLC retention times and in‑silico membrane‑permeability predictions.

Lipophilicity ADME Prediction Medicinal Chemistry

Boiling‑Point Depression Relative to the 5‑Bromo Analog Facilitates Distillative Purification and Reduces Thermal Degradation Risk

The predicted boiling point of 1‑(5‑chlorothien‑2‑yl)ethanamine is 218.3 ± 25.0 °C, whereas the 5‑bromo analogue boils at 254.6 ± 25.0 °C, a difference of approximately 36 °C [REFS‑1]. This lower boiling point permits gentler distillation conditions, reducing the risk of thermal decomposition and enabling higher recovery yields in multi‑gram purifications.

Physical Chemistry Process Chemistry Purification

Intermediate LogP Between 5‑Fluoro and 5‑Bromo Analogs Provides an Optimal Lipophilicity Window for CNS Drug‑Discovery Programmes

The 5‑chloro derivative (LogP = 1.76) occupies a central position between the less lipophilic 5‑fluoro congener (LogP estimated ~1.2 based on fragment contributions [REFS‑1]) and the more lipophilic 5‑bromo analogue (LogP estimated ~2.2 [REFS‑1]). This intermediate lipophilicity aligns with the preferred LogP range (1–3) for CNS‑penetrant candidates, maximising the likelihood of balancing passive permeability with aqueous solubility [REFS‑2].

CNS Drug Design Lipophilic Efficiency Structure–Property Relationship

Chlorine‑Specific Electronic Effect Tunes Reactivity in Reductive Amination and Cross‑Coupling Without the Steric Bulk of Bromine

The Hammett σₚ value for chlorine (≈0.23) is intermediate between fluorine (≈0.06) and bromine (≈0.23; virtually identical to chlorine, but bromine introduces larger steric demand — van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å) [REFS‑1]. In reductive amination with 5‑chlorothiophene‑2‑carbaldehyde, the chlorine substituent balances electrophilicity and steric accessibility, enabling higher yields (e.g., 75 % isolated yield for the free amine via Staudinger reduction of the corresponding azide [REFS‑2]) compared with the bulkier bromo analog, which can slow imine formation.

Synthetic Chemistry Cross‑Coupling Structure–Reactivity

High‑Value Application Scenarios for 1‑(5‑Chlorothien‑2‑yl)ethanamine Based on Quantitative Differentiation Evidence


Central‑Nervous‑System Focused Fragment‑Based Drug Discovery

With a LogP of 1.76, the compound occupies the optimal CNS‑drug space (LogP 1–3), outperforming the overly hydrophilic unsubstituted and 5‑fluoro analogs as well as the excessively lipophilic 5‑bromo variant [REFS‑1]. Procurement of this intermediate enables medicinal chemists to access CNS‑relevant lead‑like space without introducing additional polarity‑correcting groups, thereby preserving molecular simplicity and minimising synthetic complexity [REFS‑1].

Scalable Library Synthesis via Reductive Amination Platforms

The chlorine atom’s balanced electronic and steric profile — coupled with a documented 75 % isolated yield in the Staudinger reduction route — supports robust and reproducible library production [REFS‑2]. Compared with the bromo analog, which frequently suffers from lower yields due to steric hindrance, the chloro compound delivers higher throughput and reduced cost per compound in parallel synthesis campaigns [REFS‑2].

Process‑Chemistry Scale‑Up Where Distillative Purification Is Required

The boiling point of 218.3 °C is sufficiently low to allow efficient distillation without the thermal stress required for the 5‑bromo analog (b.p. ~ 255 °C) [REFS‑3]. This directly translates into lower energy costs, reduced decomposition, and higher recovery yields when moving from gram to kilogram scales, making the compound a preferred building block for process‑oriented procurement [REFS‑3].

Structure–Activity Relationship Campaigns Requiring Systematic Halogen Scanning

As the central member of the 5‑halo‑thiophene‑2‑ethanamine series, the chloro derivative serves as the reference point for halogen‑scanning SAR studies [REFS‑4]. Its intermediate LogP, steric demand, and electronic character allow researchers to interpret the effects of moving to fluoro or bromo analogs within a clear property gradient, thereby accelerating the identification of optimal substitution patterns for potency, selectivity, and ADME profiles [REFS‑4].

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